molecular formula C23H22FN5O3 B2745737 3-[(2-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 872628-22-3

3-[(2-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2745737
M. Wt: 435.459
InChI Key: HIAUGOYXJCXGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystal Structures

  • A study explored similar molecular structures with different crystal structures of pyrido[2,3-d]pyrimidine derivatives. These molecules showed various intermolecular interactions, such as hydrogen bonds and pi-pi stacking interactions, which are crucial in understanding the behavior of these compounds in different states (Trilleras et al., 2009).

Biological Activity and Potential Applications

  • A research on the synthesis and biological activity of various fluorinated and methoxylated pyrimidine derivatives showed that some compounds displayed significant inhibitory activity against certain bacteria and leukemia cells, highlighting their potential in medical applications (Bobek et al., 1979).
  • Another study examined the methoxymethyl (MOM) group nitrogen protection of pyrimidines with acyclic side-chains. These compounds, especially fluorinated derivatives, were identified as potential tracers for non-invasive imaging of gene expression using positron emission tomography (PET) (Gazivoda Kraljević et al., 2011).

Synthesis and Characterization

  • The crystal structure of purine-pyrimidine hydrogen-bonded complexes provided insights into the base-pairing configurations, resembling those in DNA. This study is relevant for understanding molecular interactions in biological systems (Sobell, 1966).
  • Synthesis, characterization, and urease inhibition study of substituted pyrido[1,2-a]pyrimidine derivatives offered insights into their potential pharmaceutical applications (Rauf et al., 2010).

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-8-3-4-9-16(15)24)28-13-7-12-27(22(28)25-20)17-10-5-6-11-18(17)32-2/h3-6,8-11H,7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAUGOYXJCXGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCCN(C4=N2)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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